molecular formula C61H45Cl6N7O17 B1255437 Complestatin B

Complestatin B

Cat. No.: B1255437
M. Wt: 1360.8 g/mol
InChI Key: NGSUYOQYYVLKJJ-NAZRFLCCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Complestatin B is a complex non-ribosomal peptide belonging to the glycopeptide antibiotic family, structurally related to vancomycin . This compound is a subject of significant research interest due to its dual mechanisms of biological activity. Firstly, it exhibits potent antibacterial effects against Gram-positive bacteria, including drug-resistant strains . Recent research published in Nature has revealed that complestatin, along with the closely related corbomycin, possesses a novel mechanism of action distinct from other glycopeptides . It does not inhibit peptidoglycan synthesis but instead binds to peptidoglycan itself, thereby blocking the activity of essential autolysin hydrolases required for cell wall remodeling during bacterial growth . This unique mechanism results in low levels of resistance development and has been shown to be effective in reducing bacterial burden in animal models . Secondly, this compound demonstrates compelling neuroprotective properties. Independent research has identified it as a noncompetitive peptide antagonist of NMDA and AMPA/kainate receptors . It protects cultured cortical neurons from excitotoxicity induced by these receptors by blocking associated Ca²⁺ entry and accumulation . It has also been shown to effectively prevent neuronal death following transient retinal ischemia in models, outperforming combined application of conventional receptor antagonists and without the associated neurotoxicity . Furthermore, other studies note its potential anti-complement and anti-HIV integrase activities . The compound's pronounced pharmacological properties are derived from its rigid, cup-shaped aglycone scaffold, which is formed by oxidative phenolic cross-linking of its peptide core, a biosynthetic step catalyzed by specific P450 monooxygenases like ComJ . This compound is presented for research purposes to further explore these novel antibiotic and neuroprotective pathways. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C61H45Cl6N7O17

Molecular Weight

1360.8 g/mol

IUPAC Name

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-15,37-dihydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C61H45Cl6N7O17/c1-74-42(54(82)73-47(59(87)88)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)91-43-21-26-13-32(49(43)77)25-6-11-33-40(20-25)69-60(89)61(33,90)22-41(68-57(85)48(76)29-18-38(66)52(80)39(67)19-29)53(81)70-45(27-14-34(62)50(78)35(63)15-27)55(83)71-44(26)56(84)72-46(58(74)86)28-16-36(64)51(79)37(65)17-28/h2-11,13-21,41-42,44-47,75,77-80,90H,12,22H2,1H3,(H,68,85)(H,69,89)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t41-,42+,44-,45-,46-,47-,61?/m1/s1

InChI Key

NGSUYOQYYVLKJJ-NAZRFLCCSA-N

Isomeric SMILES

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Synonyms

neuroprotectin B

Origin of Product

United States

Biosynthesis of Complestatin B

Elucidation of the Biosynthetic Pathway

Genes and Enzymes Involved in Complestatin (B1257193) B FormationThe com gene cluster encodes a suite of enzymes essential for the synthesis of Complestatin B. This enzymatic system primarily comprises a non-ribosomal peptide synthetase (NRPS) assembly line responsible for constructing the peptide backbone, along with several post-assembly-line modifying enzymes that perform crucial tailoring reactions.

Non-Ribosomal Peptide Synthetase (NRPS) Modules and Domains (A, C, T, E, MT, X, TE)this compound is synthesized through a non-ribosomal mechanism involving a dedicated NRPS assembly line. NRPS enzymes are large, multi-modular proteins where each module is typically responsible for incorporating a single amino acid or building block into the growing peptide chain. The modules contain specific catalytic domains that execute distinct steps in the synthesis process. Key domains identified in the this compound NRPS include:

Adenylation (A) domains: These domains select and activate specific amino acid substrates by forming an aminoacyl adenylate intermediate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: These domains carry the activated amino acid and the elongating peptide chain covalently bound via a thioester linkage to a phosphopantetheine cofactor.

Condensation (C) domains: These domains catalyze the formation of peptide bonds between the aminoacyl or peptidyl substrate tethered to the upstream T domain and the aminoacyl substrate bound to the downstream T domain.

Epimerization (E) domains: These domains can catalyze the epimerization of the α-carbon of specific amino acids, often converting L-amino acids to their D-isomers within the growing peptide chain.

Methyltransferase (MT) domains: These domains are involved in the methylation of specific residues within the peptide.

X domains: The function of X domains can vary; they are sometimes associated with transport or other auxiliary functions.

Thioesterase (TE) domains: Located at the end of the assembly line, the TE domain is responsible for releasing the completed linear peptide from the NRPS, often facilitating cyclization or hydrolysis.

The specific arrangement and substrate specificities of these domains within the this compound NRPS modules determine the sequence and initial linear structure of the peptide precursor.

Role of Post-Assembly-Line Modifying EnzymesFollowing the synthesis of the linear peptide precursor by the NRPS assembly line, several enzymatic tailoring steps are required to yield the mature this compound structure. These post-assembly modifications are crucial for introducing structural complexities, including halogenation and the formation of cyclic linkages.
P450 Monooxygenases (ComI, ComJ) in Phenolic Cross-CouplingA critical step in the biosynthesis of this compound is the formation of its characteristic cyclic ether rings. This is achieved through intramolecular oxidative phenolic cross-coupling reactions catalyzed by a pair of cytochrome P450 monooxygenases, designated ComI and ComJ. These P450 enzymes facilitate the formation of carbon-oxygen bonds between specific tyrosine or other phenolic residues within the peptide precursor. The coordinated action of ComI and ComJ is essential for correctly folding and cyclizing the linear halogenated peptide into the rigid, cage-like structure of this compound.

Here is a summary of the key genes/enzymes and their roles in this compound biosynthesis:

Gene/EnzymeType of Enzyme/ComponentRole in Biosynthesis
com BGCGene ClusterEncodes all enzymes required for biosynthesis.
NRPSMulti-modular EnzymeSynthesizes the linear peptide backbone.
ComHHalogenaseCatalyzes halogenation (chlorination) of the peptide.
ComI, ComJP450 MonooxygenasesCatalyze intramolecular oxidative phenolic cross-coupling.
Genes for Precursor Amino Acid Biosynthesis

The biosynthesis of this compound requires specific amino acid precursors, including the non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg). The gene cluster responsible for complestatin production in Streptomyces lavendulae contains genes homologous to those involved in Hpg biosynthesis in other organisms nih.govpnas.org. Specifically, four open reading frames (ORFs) within the complestatin gene cluster, designated Hmo, HmaS, HpgT, and PD (or orthologs like Pdh), show homology to genes encoding p-hydroxymandelate oxidase, p-hydroxymandelic acid synthase, p-hydroxyphenylglycine aminotransferase, and prephenate dehydrogenase, respectively nih.govpnas.org. These enzymes are essential for the metabolic conversion of common aromatic precursors into Hpg, which is then incorporated into the peptide backbone by the NRPS machinery nih.govpnas.orgpnas.org. Comparative genomic analysis with other glycopeptide producers indicates that while genes for Hpg biosynthesis are present, the complestatin cluster notably lacks the gene precursors for other non-proteinogenic amino acids like 3,5-dihydroxyphenylglycine (Dpg) and β-hydroxytyrosine (Bht), consistent with this compound's specific amino acid composition wur.nl.

Proposed Overall Biosynthetic Route and Intermediate Metabolites

The biosynthesis of this compound is initiated by a multi-modular NRPS system encoded by genes comA-comD nih.govresearchgate.net. This NRPS complex is responsible for the assembly of a linear heptapeptide (B1575542) chain from activated amino acid substrates nih.gov. The architecture of the complestatin NRPS, consisting of a priming module, six extending modules, and a terminal thioesterase, is consistent with the synthesis of a heptapeptide or an α-ketoacyl hexapeptide backbone nih.gov. The incorporated amino acids include proteinogenic residues like tryptophan (Trp) and tyrosine (Tyr), as well as the non-proteinogenic Hpg wur.nl.

Following the assembly of the linear peptide, several tailoring modifications occur. A key step is the halogenation of hydroxyphenylglycine residues, catalyzed by a nonheme halogenase encoded by the comH gene nih.gov. This enzyme is presumably involved in the dichlorination of Hpg residues, although the precise timing of this reaction within the biosynthetic cascade remains under investigation nih.gov.

Subsequently, oxidative phenolic couplings, catalyzed by cytochrome P450 monooxygenases, lead to the formation of the characteristic rigid, cross-linked structure of this compound nih.govrsc.org. Two such enzymes, ComI and ComJ, are encoded within the gene cluster and are responsible for installing the biaryl and aryl-ether-aryl linkages, respectively rsc.org. Research indicates that ComJ acts prior to ComI in the cyclization process rsc.org. The linear heptapeptide serves as an intermediate that undergoes these cyclization reactions to yield the mature, bismacrocyclic structure of this compound nih.govrsc.org. The terminal thioesterase domain is likely responsible for the release and cyclization of the completed peptide chain nih.gov.

A schematic representation of the proposed biosynthetic pathway highlights the roles of the NRPS modules in peptide elongation and the subsequent actions of tailoring enzymes like the halogenase and P450 monooxygenases in modifying the peptide backbone and forming the characteristic cross-links researchgate.net.

Regulatory Mechanisms of Biosynthesis

The complestatin biosynthetic gene cluster, spanning approximately 50 kb, includes genes encoding transcriptional regulators in addition to the core biosynthetic machinery nih.govrsc.org. The presence of these regulatory genes suggests a level of control over the expression of the genes involved in complestatin production, allowing the producing organism, Streptomyces lavendulae, to modulate antibiotic synthesis in response to environmental cues or developmental stages nih.gov. While the sequencing and annotation of the regulatory gene cluster were reported, detailed mechanisms governing the transcriptional regulation of complestatin biosynthesis are not extensively characterized in the available information nih.govrsc.org.

Comparative Biosynthesis with Related Natural Products

This compound shares structural and biosynthetic similarities with other members of the vancomycin (B549263) group of glycopeptide antibiotics, such as chloroeremomycin (B1668801) and balhimycin (B1255283) nih.govpnas.orgrsc.org. These compounds are all synthesized by NRPS systems and feature cross-linked peptide backbones derived from unusual amino acids pnas.orgpnas.org. Comparative analysis of the biosynthetic gene clusters reveals common features, including the presence and organization of NRPS modules and genes for the biosynthesis of Hpg nih.govpnas.orgpnas.org.

However, notable differences exist that contribute to the structural diversity within this class. For instance, while chloroeremomycin and balhimycin incorporate Dpg and Bht, this compound's non-proteinogenic amino acid content is limited to Hpg pnas.orgwur.nl. This difference is reflected in the absence of the corresponding precursor biosynthesis genes in the complestatin cluster wur.nl. Furthermore, variations in the arrangement of NRPS modules and the presence or absence of specific tailoring enzymes, such as glycosyltransferases found in vancomycin and teicoplanin but absent in complestatin, contribute to the distinct structural features of these related natural products nih.govpnas.orgresearchgate.net. Complestatin, along with chloropeptin and kistamicin, is also noted for containing a unique indole-phenol crosslink researchgate.net. Comparative studies of these gene clusters provide insights into the evolutionary relationships and the modular nature of glycopeptide antibiotic biosynthesis, offering potential avenues for generating hybrid molecules through combinatorial biosynthesis nih.govpnas.org.

Chemo-Enzymatic Approaches to this compound Synthesis

The structural complexity of this compound, particularly the presence of multiple stereocenters and challenging oxidative cross-links, makes its total chemical synthesis difficult and often uneconomical rsc.orgresearchgate.net. Chemo-enzymatic approaches, which combine the versatility of chemical synthesis with the specificity and efficiency of enzymatic catalysis, offer promising alternatives for accessing this compound and its analogs rsc.orgresearchgate.net.

Research has explored the use of enzymes from the complestatin biosynthetic pathway, particularly the P450 monooxygenases responsible for cyclization, as biocatalysts rsc.org. Studies have demonstrated that ComJ, the enzyme catalyzing the aryl-ether-aryl linkage, can effectively catalyze this cross-linking reaction in vitro with high efficiency rsc.org. This finding is significant as it paves the way for utilizing ComJ in the chemo-enzymatic synthesis of this compound and related molecules by providing a biocatalytic route to install a synthetically challenging structural motif rsc.org.

Molecular and Cellular Mechanisms of Action

Anticomplement Activity

Complestatin (B1257193) B is recognized as an inhibitor of the human complement system, a critical component of the innate immune response. Its inhibitory effects are specifically targeted towards the alternative pathway, a rapid-acting cascade that identifies and eliminates pathogens.

Inhibition of the Alternative Pathway of Human Complement

The alternative pathway of the complement system is a surveillance mechanism that can be activated by microbial surfaces in the absence of antibodies nih.gov. It involves a series of protein interactions and enzymatic cleavages that culminate in the formation of a membrane attack complex, leading to the lysis of pathogens nih.gov. Research has identified complestatin as a natural microbial product that inhibits this pathway in vitro nih.gov. This inhibition is crucial as overactivation of the alternative pathway can contribute to inflammatory and autoimmune diseases nih.gov. By disrupting this cascade, Complestatin B can prevent the amplification of the complement response.

Specific Interaction with Complement Factor B

A key step in the activation of the alternative pathway is the binding of Factor B (FB) to C3b, a fragment of complement component 3 that is deposited on target surfaces nih.govpatsnap.com. This interaction is a prerequisite for the subsequent enzymatic cleavage of Factor B by Factor D patsnap.com. While direct binding studies for this compound are not extensively detailed in publicly available literature, the inhibitory action of complestatin on the alternative pathway points towards an interference with the key components of the C3 convertase, which includes Factor B nih.gov. The inhibition of the pathway's function implies a disruption of the normal sequence of events, in which the interaction between C3b and Factor B is a critical, initial step in the formation of the C3 convertase nih.govnih.gov.

Impact on C3b,Bb Convertase Formation

The formation of the C3b,Bb complex, also known as the alternative pathway C3 convertase, is the central amplification step of this cascade frontiersin.org. This enzyme complex is responsible for cleaving more C3 molecules, leading to an exponential increase in C3b on the pathogen surface wikipedia.orgyoutube.com. The inhibitory profile of complestatin includes antagonism of C3-C5 convertases nih.gov. This indicates that this compound likely interferes with the formation or stability of the C3b,Bb enzyme. By preventing the effective assembly or function of this convertase, this compound effectively halts the amplification loop of the alternative pathway, thereby mitigating its downstream effects.

Anti-HIV Activity

This compound has also been identified as an inhibitor of HIV-1, targeting two distinct and critical stages of the viral lifecycle: the initial binding and entry into host cells, and the integration of the viral genome into the host's DNA.

Inhibition of HIV gp120-CD4 Binding

The entry of HIV-1 into host T-cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of the host cell. Studies have shown that complestatin is a potent inhibitor of HIV-1 infection in vitro nih.gov. The mechanism of this inhibition is suggested to be through interaction with the host cells, which in turn blocks the adsorption of the virus to the cell surface nih.gov. This action effectively prevents the initial and essential gp120-CD4 binding event. The inhibitory effect of complestatin on HIV-1 induced cell fusion further supports this mechanism, as this process is also dependent on the interaction between gp120 and CD4 nih.gov.

Anti-HIV Activity of Complestatin 50% Effective Concentration (EC₅₀)
Inhibition of HIV-1-induced cytopathicity2.2 µg/ml
Inhibition of HIV-1 antigen expression1.5 µg/ml
Inhibition of HIV-1-induced cell fusion0.9 µg/ml

This table presents the 50% effective concentrations (EC₅₀) of the parent compound complestatin for various anti-HIV-1 activities in vitro. Data sourced from nih.gov.

Inhibition of HIV-1 Integrase

Following entry into the host cell, the viral RNA is reverse transcribed into DNA, which is then integrated into the host cell's genome by the viral enzyme HIV-1 integrase. This integration is a critical step for viral replication. Complestatins A and B have been identified as inhibitors of HIV-1 integrase nih.govnih.gov. These compounds were found to have nearly equal inhibitory activity against this enzyme when compared to the related compound, isocomplestatin nih.gov. Isocomplestatin has demonstrated potent inhibition of HIV-1 integrase in assays measuring both 3'-end processing and strand transfer, which are two key catalytic steps performed by the enzyme.

HIV-1 Integrase Inhibitory Activity of Isocomplestatin 50% Inhibitory Concentration (IC₅₀)
Coupled 3'-end processing/strand transfer200 nM
Strand transfer4 µM
HIV-1 replication in virus-infected cells200 nM

This table shows the 50% inhibitory concentrations (IC₅₀) for isocomplestatin, a compound with activity nearly equal to this compound. Data sourced from nih.gov.

Antibacterial Mechanism

This compound exhibits a dual mechanism of antibacterial action, a characteristic that distinguishes it from many other antibiotics. It disrupts critical cellular processes in bacteria through two primary pathways: the inhibition of fatty acid synthesis and the interference with cell wall remodeling. These distinct but complementary actions contribute to its potent antibacterial activity, particularly against Gram-positive bacteria.

Inhibition of Bacterial Fatty Acid Synthesis

A primary antibacterial mechanism of this compound is the targeted disruption of bacterial fatty acid synthesis (FAS). This pathway is essential for bacteria as it produces the necessary components for building and maintaining cell membranes. jst.go.jp Unlike mammalian cells, which utilize a different FAS system, the bacterial pathway presents an attractive target for selective antibacterial agents. jst.go.jp this compound effectively halts this crucial process, leading to bacterial growth inhibition. jst.go.jpnih.gov

Targeting Staphylococcus aureus Enoyl-ACP Reductase (FabI)

This compound specifically targets and inhibits a key enzyme in the bacterial fatty acid synthesis pathway known as enoyl-acyl carrier protein (ACP) reductase (FabI). jst.go.jpnih.gov This enzyme is responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid synthesis. jst.go.jp Research has identified this compound as a potent inhibitor of the FabI enzyme in Staphylococcus aureus (S. aureus). jst.go.jpnih.gov The inhibitory activity of this compound and its related compounds against S. aureus FabI has been quantified with IC₅₀ values in the range of 0.3-0.6 µM. jst.go.jpnih.gov This potent inhibition of FabI disrupts the entire fatty acid synthesis cascade, depriving the bacterium of essential lipids required for its survival. jst.go.jp

CompoundTarget EnzymeIC₅₀ (µM)
This compoundS. aureus FabI0.5
Neuroprotectin AS. aureus FabI0.3
Chloropeptin IS. aureus FabI0.6
Selective Inhibition of Intracellular Fatty Acid Synthesis

The inhibitory action of this compound is highly selective for fatty acid synthesis within the bacterial cell. jst.go.jpnih.gov Studies have demonstrated that while this compound effectively halts the production of fatty acids in S. aureus, it does not significantly affect other vital macromolecular biosynthesis processes. jst.go.jpnih.gov The synthesis of DNA, RNA, proteins, and the cell wall remains largely unaffected by the presence of this compound at concentrations that inhibit fatty acid production. jst.go.jpnih.gov This selectivity is further evidenced by the fact that the antibacterial effects of this compound can be reversed by providing an external source of fatty acids. jst.go.jpnih.gov This reversal confirms that the primary target of this compound's antibacterial activity is indeed the fatty acid synthesis pathway. jst.go.jpnih.gov

Inhibition of Cell Wall Remodeling

In addition to its effects on fatty acid synthesis, this compound employs a novel mechanism of action by inhibiting the remodeling of the bacterial cell wall. nih.govasm.org The cell wall, particularly the peptidoglycan layer, is a dynamic structure that undergoes continuous synthesis and modification, especially during cell growth and division. nih.gov this compound disrupts this essential process, not by inhibiting synthesis, but by preventing the necessary remodeling, leading to a loss of cell wall integrity. nih.govnih.gov

Binding to Peptidoglycan

The mechanism of cell wall remodeling inhibition begins with the binding of this compound to peptidoglycan, the primary structural component of the bacterial cell wall. nih.govasm.org This interaction is a key feature that distinguishes this compound from other glycopeptide antibiotics. nih.gov Experimental evidence, including HPLC analysis and fluorescence imaging, has confirmed the direct binding of this compound to the peptidoglycan of bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net By binding to the peptidoglycan substrate, this compound effectively creates a shield, preventing other enzymes from accessing and modifying the cell wall. nih.govasm.org

Blocking Autolysin Activity (Peptidoglycan Hydrolases)

Following its binding to peptidoglycan, this compound effectively blocks the activity of autolysins, which are essential peptidoglycan hydrolases. nih.govnih.gov Autolysins play a critical role in remodeling the cell wall during growth and division by breaking down specific bonds in the peptidoglycan to allow for the insertion of new material. asm.orgnih.gov By binding to the peptidoglycan, this compound prevents these autolysins from reaching their target sites. nih.govasm.org This blockage of autolysin activity disrupts the delicate balance of cell wall synthesis and degradation, ultimately inhibiting bacterial growth. nih.govnih.gov This mode of action, which involves targeting the substrate of the enzyme rather than the enzyme itself, is a novel approach to antibiotic activity and contributes to a low frequency of resistance development. nih.govnih.gov

CompoundPrimary Antibacterial MechanismSpecific Target
This compoundInhibition of Fatty Acid SynthesisS. aureus Enoyl-ACP Reductase (FabI)
This compoundInhibition of Cell Wall RemodelingBinding to Peptidoglycan to block Autolysins

Modulating Bacterial Susceptibility and Resistance

The susceptibility of Staphylococcus aureus to this compound is significantly controlled by the VraSR two-component system (TCS). nih.govnih.govresearchgate.net Among the 16 TCSs present in S. aureus, VraSR has been identified as the primary system regulating the bacterium's susceptibility to this antibiotic. nih.govnih.govresearchgate.net

Studies have demonstrated that the deletion of the vraSR operon leads to a marked increase in bacterial susceptibility to this compound. nih.govresearchgate.net The VraSR system is known to be inducible by cell wall-acting agents and plays a role in regulating the transcription of genes involved in cell wall biosynthesis, such as pbp2. nih.gov This regulatory function is central to how S. aureus responds to the cell wall stress induced by antibiotics like this compound.

Resistance to this compound is associated with specific cellular and structural modifications, particularly within the bacterial cell wall. These changes can be influenced by components of the VraSR regulon. Deletion of genes such as spdC or sagB, which are involved in peptidoglycan processing and regulated by VraSR, has been shown to increase resistance to this compound. nih.govnih.govresearchgate.net

The mechanism behind this increased resistance involves significant alterations to the peptidoglycan structure. Analysis of S. aureus mutants lacking spdC or sagB revealed a notable increase in the total amount of peptidoglycan and a higher degree of peptidoglycan cross-linkage compared to wild-type strains. nih.govnih.govmdpi.com These structural changes in the cell wall are believed to confer resistance by counteracting the damaging effects of this compound, which relies on inhibiting the normal remodeling of peptidoglycan. nih.govmdpi.com

Table 1: Genetic Factors in S. aureus Modulating Susceptibility to this compound

Gene/System Role/Function Effect of Deletion on Susceptibility Associated Cellular Changes
VraSR Two-Component System Increased Susceptibility Controls response to cell wall stress
spdC Membrane protein, scaffolds SagB Increased Resistance Increased peptidoglycan amount & cross-linkage
sagB Peptidoglycan hydrolase (autolysin) Increased Resistance Increased peptidoglycan amount & cross-linkage

Neuroprotective Mechanisms (via Analogs)

This compound and its analog Complestatin A are also known as Neuroprotectin B and Neuroprotectin A, respectively. nih.gov These compounds have been identified as neuroprotective agents, demonstrating the ability to protect cultured neurons from excitotoxicity induced by glutamate and kainate. nih.govnih.gov However, the specific molecular pathways underlying this neuroprotective activity have been described as unknown. nih.gov

Inhibition of Beta-Secretase Enzyme (BACE1)

Based on available scientific literature, there is no direct evidence to suggest that the neuroprotective mechanism of this compound or its analogs involves the inhibition of the Beta-Secretase enzyme (BACE1). Research into BACE1 inhibitors as a therapeutic strategy for Alzheimer's disease has explored numerous compounds, but a link to the Complestatin family of molecules has not been established in the reviewed sources.

Reduction of Amyloid-Beta Peptide Production

Consistent with the lack of data on BACE1 inhibition, there is no documented evidence showing that this compound or its analogs reduce the production of amyloid-beta peptides. The reduction of amyloid-beta is a downstream effect of BACE1 inhibition, and therefore, this mechanism is not a known component of this compound's neuroprotective action.

Table of Mentioned Compounds

Compound Name
Complestatin A
This compound
Corbomycin
Glutamate
Kainate
Neuroprotectin A
Neuroprotectin B

Potentiation of Fibrinolysis

This compound has been identified as a potentiator of fibrinolysis, the biological process that prevents blood clots from growing and becoming problematic. nih.govnih.gov Its mechanism in this regard is linked to its ability to enhance the binding of plasminogen to both cells and fibrin, which consequently promotes the formation of plasmin, the primary enzyme involved in breaking down fibrin clots. nih.gov

Research has demonstrated that this compound effectively enhances the binding of plasminogen to cell surfaces and to fibrin. nih.gov Plasminogen typically binds to endothelial and blood cells, as well as fibrin, where it can be efficiently activated. nih.gov this compound augments this initial binding step. nih.gov

In studies using the human monocyte-like cell line U937, this compound at concentrations ranging from 1 to 5 µM was found to double the binding of radiolabeled plasminogen (¹²⁵I-plasminogen). nih.gov This enhancement occurred even in the presence of lipoprotein(a), a known physiological competitor for plasminogen binding. nih.gov Equilibrium binding analysis revealed that this compound increases the maximum binding capacity of plasminogen to U937 cells without altering the binding affinity itself. nih.gov

The mechanism of this enhanced binding involves the lysine binding sites of the plasminogen molecule. nih.gov The presence of epsilon-aminocaproic acid, a lysine analog, abolished the increased binding caused by this compound, indicating the critical role of these sites in the interaction. nih.gov

Furthermore, this compound was also shown to be effective in increasing the binding of plasminogen to fibrin. nih.gov A 2-fold elevation in plasminogen binding to fibrin was observed at a this compound concentration of approximately 1 µM. nih.gov

Table 1: Effect of this compound on Plasminogen Binding

TargetThis compound ConcentrationObserved EffectReference
U937 Cells1 - 5 µMDoubled ¹²⁵I-plasminogen binding nih.gov
Fibrin~1 µM2-fold elevation in ¹²⁵I-plasminogen binding nih.gov

Anti-apoptotic Activity

This compound has been reported to possess anti-apoptotic properties, preventing programmed cell death through the inhibition of a mitochondrial caspase pathway. nih.gov This activity is mediated by the activation of the protein kinase B (AKT/PKB) signaling pathway. nih.gov

In research settings, this compound demonstrated the ability to block apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL) at micromolar concentrations. nih.gov This blockade extended to the inhibition of the activation of key executioner enzymes in the apoptotic cascade, namely caspase-3 and caspase-8. nih.gov It is noteworthy that this compound did not directly inhibit the catalytic activities of these caspases but rather prevented their activation. nih.gov

The underlying mechanism for this anti-apoptotic effect involves the potent, rapid, and sustained activation of AKT/PKB by this compound. nih.gov This activation leads to the phosphorylation of the pro-apoptotic protein Bad. nih.gov Phosphorylated Bad is subsequently inhibited, which in turn prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic pathway of apoptosis. nih.gov The importance of the AKT/PKB pathway was confirmed in experiments where the anti-apoptotic effects of this compound were significantly diminished in cells expressing a dominant-negative form of AKT/PKB. nih.gov

These findings suggest that this compound prevents apoptotic cell death by activating an AKT/PKB-dependent signaling pathway that ultimately inhibits the mitochondrial apoptosis cascade. nih.gov

Table 2: Summary of this compound's Anti-apoptotic Mechanism

Molecular EventEffect of this compoundConsequenceReference
AKT/PKBInduces rapid and sustained activationInitiates anti-apoptotic signaling nih.gov
Bad phosphorylationPromotes phosphorylationInhibits pro-apoptotic function of Bad nih.gov
Mitochondrial cytochrome c releaseInhibits releaseBlocks progression of intrinsic apoptosis pathway nih.gov
Caspase-3 and Caspase-8 activationBlocks activationPrevents execution of apoptosis nih.gov
TRAIL-induced apoptosisBlocks cell deathDemonstrates overall anti-apoptotic activity nih.gov

Synthetic Methodologies and Chemical Modifications

Total Synthesis Strategies

The total synthesis of complestatins has been a significant achievement in organic chemistry, primarily accomplished through multi-step routes that strategically assemble the complex macrocyclic framework.

The formation of the two strained macrocycles is the central challenge in the synthesis of the complestatin (B1257193) core. This was addressed by employing two distinct and powerful cyclization reactions. The order of these key macrocyclization steps has been successfully reversed, highlighting the robustness of the synthetic design nih.govsemanticscholar.org.

A pivotal reaction in the synthesis is the intramolecular Larock indole (B1671886) annulation, a palladium(0)-mediated process used to form the strained 16-membered biaryl ring system containing the indole moiety acs.orgsemanticscholar.org. This reaction involves the cyclization of a precursor containing a 2-bromoaniline and a terminal alkyne sigmaaldrich.comacs.orgub.edu. The successful implementation of this reaction as a macrocyclization strategy was a key innovation sigmaaldrich.comacs.org. The conditions were optimized to achieve high conversion rates and, crucially, to control the stereochemistry of the resulting atropisomer organic-chemistry.orgacs.org.

Several factors were found to be critical for the success and selectivity of this reaction sigmaaldrich.comacs.orgscispace.com:

Catalyst System : A palladium(0) catalyst is essential for the annulation process acs.orgub.edu.

Alkyne Substituent : A triethylsilyl (-SiEt₃) group on the terminal alkyne sterically directs the regioselectivity of the indole formation sigmaaldrich.comacs.orgub.edu.

Aniline Protecting Group : An acetyl (-Ac) group on the aniline nitrogen enhances the atropodiastereoselectivity and reduces the reactivity of the strained indole product towards subsequent electrophiles sigmaaldrich.comacs.orgscispace.com.

In a first-generation approach, this reaction provided the desired product with a good 4:1 atropdiastereoselectivity acs.org. A later, second-generation synthesis that performed this cyclization on a more complex substrate containing the fully assembled ABCD biaryl ether ring system achieved an exclusive formation of the single, natural atropisomer with a selectivity of >20:1 acs.orgsemanticscholar.org.

Synthetic Generation Substrate Selectivity (R:S) Yield Reference
First-GenerationIsolated DEF ring system precursor4:189% acs.org
Second-GenerationFully assembled ABCD-E-F precursor>20:156% acs.orgsemanticscholar.org

The second macrocycle, which contains the biaryl ether linkage, is formed via an intramolecular aromatic nucleophilic substitution (SNAr) reaction sigmaaldrich.comacs.org. This step connects the two peptide chains, completing the bicyclic core structure of complestatin. In the first-generation synthesis, this cyclization was performed after the Larock indole synthesis sigmaaldrich.comacs.org. This reaction proceeds efficiently despite the presence of multiple unprotected phenol groups and other sensitive functionalities on the substrate, which could have led to alternative, undesired cyclizations nih.gov.

Controlling the complex stereochemistry of Complestatin B, which includes both central and axial chirality (atropisomerism), is a critical aspect of its synthesis. The absolute stereochemistry of key amino acid components is often established early in the synthesis, for instance, through a Sharpless asymmetric aminohydroxylation to produce a key amino alcohol precursor with high enantioselectivity (>98% ee) organic-chemistry.orgnih.gov.

The most significant challenge is controlling the axial chirality of the biaryl linkages. The intramolecular Larock indole cyclization proved to be highly atroposelective, yielding the natural (R)-configuration as the major product acs.orgsemanticscholar.org. This selectivity is a complete reversal of what was observed in model studies using a Suzuki biaryl coupling for the same macrocyclization acs.orgsemanticscholar.org. The final stereochemical assignments for this compound were unambiguously established through the total synthesis and extensive NMR studies of the synthetic material, which was in agreement with data reported for the natural product nih.govnih.gov. Mechanistically, the stereoselectivity of a subsequent reaction on the indole ring was rationalized by a selective protonation occurring from the more sterically accessible external face of the molecule nih.gov.

Key Reactions and Macrocyclization Approaches

Semi-Synthetic and Chemo-Enzymatic Approaches

While total synthesis provides a route to the complestatin core, semi-synthetic modifications of the natural product or its direct precursors offer a more direct path to analogs like this compound. A divergent, semi-synthetic route to this compound starting from chloropeptin II (complestatin) has been reported nih.govnih.gov.

This approach involves the selective oxidation of the indole ring of chloropeptin II. A two-step, single-pot oxidation using N-chlorosuccinimide (NCS) in a THF-H₂O solvent system, followed by treatment with cesium carbonate (Cs₂CO₃) in a DMF-H₂O system, directly affords the 3-hydroxy-2-oxindole structure characteristic of this compound nih.govnih.gov. This targeted modification takes advantage of the intrinsic reactivity of the strained indole ring within the macrocycle and avoids skeletal rearrangements that can occur under other conditions nih.gov. This semi-synthetic conversion was instrumental in providing the first synthesis of this compound and confirming its remaining stereochemical assignments nih.govnih.gov.

Reaction Reagents Product Reference
Two-step, single-pot oxidation1. NCS, THF-H₂O 2. Cs₂CO₃, DMF-H₂OThis compound nih.govnih.gov

Derivatization and Analog Preparation

The intricate structure of this compound has spurred investigations into its chemical modification to prepare derivatives and analogs. These efforts are crucial for exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced properties. Research has primarily centered on the targeted modification of its immediate precursor, chloropeptin II (also known as complestatin), and on modular synthetic strategies that allow for the creation of diverse analogs.

Oxidation of the Indole Core

A key structural feature distinguishing this compound from its parent compound, chloropeptin II, is the presence of a 3-hydroxy-2-oxindole moiety. This feature is the result of oxidation of the tryptophan indole ring within the macrocyclic structure. nih.gov Synthetic chemists have developed specific methods to achieve this transformation, as well as the related conversion to complestatin A, which possesses a 2-oxindole group.

Initial attempts to directly oxidize chloropeptin II to this compound using aqueous N-bromosuccinimide (NBS) were unsuccessful, instead yielding complestatin A exclusively and in high yield (82%). nih.govacs.org This highlighted the reactivity of the strained indole ring at the C3 position. nih.gov A successful and divergent two-step, single-pot oxidation process was subsequently developed to yield this compound. acs.orgnih.gov This method involves the use of N-chlorosuccinimide (NCS) in a tetrahydrofuran-water mixture, followed by treatment with cesium carbonate in a dimethylformamide-water mixture. acs.orgnih.gov

These targeted oxidation strategies provide a direct route to complestatin A and B from their natural precursor, representing a significant achievement in the derivatization of this compound class. acs.orgnih.gov

Table 1: Synthetic Oxidation of Chloropeptin II

Starting MaterialReagent(s)ProductYieldReference
Chloropeptin II1. Aqueous NBS, THFComplestatin A82% nih.gov
Chloropeptin II1. HCl, DMSOComplestatin A93% acs.orgnih.gov
Chloropeptin II1. NCS, THF-H₂O2. Cs₂CO₃, DMF-H₂OThis compound- acs.orgnih.gov

Analog Preparation via Total Synthesis

Beyond direct oxidation, the total synthesis of the complestatin core provides a versatile platform for preparing a wider range of analogs. The modular nature of the synthetic routes allows for the substitution of different building blocks, enabling modifications at various positions around the macrocyclic scaffold. organic-chemistry.org

A key innovation in the total synthesis of complestatin (chloropeptin II) was the development of an intramolecular palladium(0)-mediated Larock indole synthesis for the crucial macrocyclization step. nih.govacs.orgnih.gov This reaction proved highly effective in forming the strained 16-membered biaryl ring system. acs.org Significantly, the reaction demonstrated high atropodiastereoselectivity, exclusively providing the desired natural (R)-configuration in a second-generation synthesis. nih.govacs.org

This synthetic approach is powerful because changes to the peripheral substituents on the precursor molecules can be incorporated, leading to a variety of analogs while maintaining the critical atropisomer selectivity of the key cyclization step. organic-chemistry.org This allows for systematic exploration of the chemical space around the core complestatin structure.

Table 2: Key Methodologies in Total Synthesis for Analog Preparation

ReactionSignificanceSubstrate ComplexityAtroposelectivityReference
Larock MacrocyclizationForms the strained 16-membered DEF ring system.Tolerates numerous functional groups (phenols, amides, aryl chlorides).High (4:1 to >20:1), favoring the natural (R)-atropisomer. acs.orgnih.gov
Aromatic Nucleophilic SubstitutionForms the second macrocyclic biaryl ether (ABCD ring system).Completes the bicyclic core of the natural product.- nih.gov

Structure Activity Relationships Sar and Analogs

Characterization of Complestatin (B1257193) Analogs and Isomers

Complestatin B belongs to a family of complex cyclic heptapeptides that includes its direct precursor, Chloropeptin II (also known as Complestatin), and a closely related isomer, Complestatin A. nih.govnih.gov These molecules, isolated from Streptomyces, share a core structure that is broadly similar to glycopeptide antibiotics like vancomycin (B549263) but is distinguished by a unique C-C biaryl bond that replaces a typical diaryl ether linkage. nih.govnih.gov This biaryl linkage, connecting to the C6 position of a tryptophan residue, creates a highly strained and conformationally rigid 16-membered macrocyclic core. nih.gov

The primary distinction between these family members lies in the oxidation state of the embedded tryptophan residue:

Chloropeptin II (Complestatin): Contains the native indole (B1671886) ring of tryptophan. nih.gov

Complestatin A: The indole ring is oxidized to a 2-oxindole. nih.gov

This compound: The indole ring is further oxidized to a 3-hydroxy-2-oxindole. nih.gov

A crucial characteristic of this molecular family is atropisomerism, where rotation around the biaryl bond is restricted, leading to stable, non-interconverting rotational isomers. nih.gov Complestatin A and B possess the same atropisomer stereochemistry as found in the natural chloropeptins. nih.gov The absolute stereochemistry of this compound has been unambiguously established, including the (R)-configuration at the newly formed C3 chiral center of the 3-hydroxy-2-oxindole moiety. nih.gov

Spectroscopic characterization, particularly using NMR, is vital for distinguishing these analogs. Diagnostic signals for the natural atropisomer configuration of this compound include an upfield shielded Tryptophan α-CH proton signal (δ 3.49 in DMSO-d6) and a large chemical shift difference (Δ 1.09 ppm) between the diastereotopic Tryptophan β-CH2 protons. nih.gov

Table 1: Structural Comparison of this compound and Related Analogs
CompoundKey Structural Moiety (Tryptophan Residue)Macrocycle TypeAtropisomerism
Chloropeptin II (Complestatin)Indole16-membered ring with C-C biaryl bondPresent (Natural Configuration)
Complestatin A2-Oxindole16-membered ring with C-C biaryl bondPresent (Natural Configuration)
This compound3-Hydroxy-2-oxindole16-membered ring with C-C biaryl bondPresent (Natural Configuration)

Impact of Structural Modifications on Biological Activities

Detailed studies on the acid hydrolysis of this compound and the subsequent biological evaluation of its constituent fragments are not extensively reported in the reviewed scientific literature. This analytical method is typically used to break down a complex peptide into its component amino acids and other core structures to confirm its composition. However, the retention of biological activity in such fragments would be highly unlikely given that the defined, rigid macrocyclic structure of the parent molecule is essential for its function.

The biological activity of complex natural products is fundamentally dependent on their precise three-dimensional arrangement. longdom.orglibretexts.org For this compound, several stereochemical features are critical and collectively lock the molecule into a specific, biologically active conformation.

Atropisomerism: The restricted rotation around the biaryl bond results in a fixed and stable molecular geometry. The natural atropisomer is essential for activity, and this conformation cannot be altered by thermal processes. nih.gov

C3 Stereocenter: The synthesis of this compound from Chloropeptin II creates a new chiral center at the C3 position of the oxindole (B195798) ring. The natural product possesses the (R)-configuration at this center, which dictates the spatial orientation of the hydroxyl group. nih.gov

Peptide Backbone Configuration: As noted previously, the inherent chirality of the amino acids in the macrocycle directs the peptide folding into a specific, rigid conformation. nih.gov

Computational studies, including Monte Carlo conformational searches, confirm that the natural stereochemical configuration of this compound produces a distinct family of low-energy structures. nih.gov This defined shape is supported by NMR data, which serves as an experimental fingerprint for the correct, active conformation. nih.gov Any deviation from this precise stereochemistry is expected to result in a significant loss of biological activity, as the altered shape would no longer be complementary to its molecular target. nih.govresearchgate.net

Table 2: Key Stereochemical Features of this compound and Their Conformational Impact
Stereochemical FeatureDescriptionImpact on Conformation and Activity
Biaryl AtropisomerismStable, non-interconverting rotational isomers due to restricted bond rotation.Fixes the overall spatial orientation of the macrocycle's two halves; the natural atropisomer is required for activity. nih.gov
C3 Stereocenter Configuration(R)-configuration at the C3 position of the 3-hydroxy-2-oxindole ring.Orients the C3 hydroxyl group in a specific direction, influencing potential hydrogen bonding interactions with a target. nih.gov
Amino Acid ChiralitySpecific L- and D-configurations of the amino acids in the peptide backbone.Dictates the precise folding and rigidity of the peptide macrocycle. nih.gov

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of this compound derivatives have primarily been explored through the chemical modification of the related natural product, Chloropeptin II. nih.govnih.gov The total synthesis of the complestatin core is a formidable challenge, but the development of powerful synthetic methods, such as the intramolecular Larock indole annulation, has provided a robust pathway to the core structure. oup.comacs.org This modular synthetic route allows, in principle, for the creation of novel analogs by modifying peripheral substituents before the key macrocyclization step. oup.com

The most direct synthesis of this compound itself is achieved via a divergent oxidation of Chloropeptin II. nih.govnih.gov This process carefully modifies the intrinsic reactivity of the strained indole ring within the macrocycle. A two-step, single-pot procedure has been developed that involves:

Treatment of Chloropeptin II with N-Chlorosuccinimide (NCS) in an aqueous tetrahydrofuran (B95107) (THF) solution.

Subsequent addition of Cesium Carbonate (Cs2CO3) in a dimethylformamide (DMF)/water mixture.

This sequence efficiently converts the indole into the desired 3-hydroxy-2-oxindole moiety, affording this compound directly. nih.govnih.gov This synthetic transformation demonstrates that the tryptophan residue is a viable site for introducing chemical diversity into the complestatin scaffold.

Comparative SAR Studies with Related Natural Products

Comparing this compound with closely related natural products provides valuable SAR insights.

Comparison with Chloropeptins: The most direct structural comparison is with Chloropeptin II. The only difference is the oxidation of the tryptophan indole to a 3-hydroxy-2-oxindole. nih.gov This seemingly minor change has a significant impact on the molecule's properties. The indole ring is a relatively non-polar, electron-rich system capable of acting as a hydrogen bond donor. In contrast, the 3-hydroxy-2-oxindole of this compound is more polar and introduces an additional hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C2-carbonyl group). This modification fundamentally alters the potential binding interactions with a biological target, suggesting a different or modified mechanism of action compared to its indole-containing precursor.

Comparison with Vancomycin-Type Glycopeptides: While complestatins share a complex polycyclic peptide architecture with glycopeptides like vancomycin and teicoplanin, there is a key architectural difference. nih.govnih.gov The complestatin family is defined by its strained 16-membered macrocycle closed by a C-C biaryl bond, whereas vancomycin-type antibiotics feature diaryl ether (C-O-C) linkages. nih.gov SAR studies of vancomycin often focus on modifying the attached sugar moieties or adding lipophilic side chains to overcome bacterial resistance. researchgate.netmdpi.com In contrast, the SAR of the complestatin family appears more reliant on the precise stereochemistry of the core peptide backbone and the oxidation state of the unique tryptophan residue. nih.govnih.gov This suggests that while both families are complex peptide natural products, their primary points of interaction with their respective biological targets and the strategies for generating more potent analogs are distinct.

Research Applications and Future Directions

Complestatin (B1257193) B as a Biochemical Probe

The distinct way in which Complestatin B interacts with bacterial structures and host immune components makes it a valuable tool for scientific inquiry.

Investigating Complement Pathway Components

Beyond its antibacterial properties, this compound is a potent inhibitor of the complement system, a critical part of the innate immune response. It has been shown to inhibit the hemolysis of sensitized sheep erythrocytes by both guinea pig and human complement systems. nih.gov Specifically, it is thought to block the generation of anaphylatoxins such as C3a and C5a. nih.gov This activity allows this compound to be used as a biochemical probe to explore the roles of these specific components in inflammatory and allergic responses, such as systemic anaphylactic shock. nih.gov

Potential as a Lead Compound for Therapeutic Development (excluding clinical human trials)

The novel mechanisms of action and efficacy against resistant pathogens position this compound as a promising lead compound for the development of new therapeutics.

Development of New Antibacterial Agents

This compound's ability to target fundamental bacterial processes makes it an attractive scaffold for the creation of new antibiotics. Research has identified at least two distinct antibacterial mechanisms. One major pathway is the inhibition of peptidoglycan remodeling by blocking autolysins. nih.govunavarra.esnih.gov Another identified mechanism is the potent inhibition of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), which is essential for fatty acid synthesis. nih.gov This dual-action potential could be exploited to design derivatives with enhanced potency and a broader spectrum of activity.

Addressing Drug-Resistant Pathogens (e.g., MRSA, VRSA)

A critical area of interest is the activity of this compound and its analogs against multidrug-resistant bacteria. It has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). unavarra.esnih.gov Studies have reported Minimum Inhibitory Concentrations (MICs) for MRSA in the range of 2-4 µg/mL. nih.gov Furthermore, research has indicated that this compound also shows activity against vancomycin-resistant Staphylococcus aureus (VRSA) strains, which are notoriously difficult to treat. mdpi.com Its unique mechanism of targeting autolysins provides a strategy to combat strains that have developed resistance to antibiotics targeting cell wall synthesis, like vancomycin (B549263).

Table 1: In Vitro Activity of Complestatin Against Resistant Pathogens

Pathogen Strain MIC (µg/mL)
Staphylococcus aureus Methicillin-Resistant (MRSA) 2 - 4
Staphylococcus aureus Vancomycin-Resistant (VRSA) Activity demonstrated, specific MIC values vary by study.
Modulating Bacterial Virulence Factors in Infection Models

This compound has shown potential not just in killing resistant bacteria, but also in disarming them by modulating their virulence factors. At sub-inhibitory concentrations, it can significantly reduce the adhesion of S. aureus to fibronectin, a key step in initiating infections. researchgate.net This anti-adhesive property has been linked to a reduction in bacterial burden in animal models of sepsis. researchgate.net

Additionally, this compound has been found to inhibit biofilm formation, a critical virulence factor in many chronic and device-related infections. researchgate.netresearchgate.net In studies with Pseudomonas aeruginosa, it was shown to reduce the formation of biofilms by interfering with cellular signaling pathways involving cyclic-di-GMP. researchgate.netresearchgate.net This effect on biofilms, which are inherently more resistant to conventional antibiotics, highlights a promising therapeutic avenue for targeting persistent infections.

Exploring Anti-HIV and Neurodegenerative Disease Applications

Complestatin and its analogs have demonstrated notable bioactivity, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research has shown that complestatin acts as a potent inhibitor of HIV-1 infection in vitro. nih.gov It effectively inhibits the virus-induced cytopathicity and the expression of HIV-1 antigens in MT-4 cells. nih.gov The mechanism of action appears to involve interaction with the cells, inhibiting viral adsorption to the cell surface and preventing cell fusion, a critical step in the viral lifecycle. nih.gov Complestatin does not, however, inhibit the HIV-1 reverse transcriptase enzyme. nih.gov

Further studies identified isocomplestatin, an isomer of complestatin, as a potent inhibitor of HIV-1 integrase, an enzyme essential for viral replication. nih.gov This discovery led to the investigation of related compounds, including Complestatins A and B, which were found to possess nearly equal HIV-1 integrase inhibitory activity. nih.gov The inhibitory concentrations for these related compounds highlight their potential as antiviral agents. nih.gov

CompoundTarget/Assay50% Effective Dose / IC₅₀
Complestatin HIV-1-induced cytopathicity (MT-4 cells)2.2 µg/ml
Complestatin HIV-1 antigen expression (MT-4 cells)1.5 µg/ml
Complestatin Focus formation (HT4-6C cells)0.9 µg/ml
Complestatin Cell fusion inhibition (MOLT-4 cells)0.9 µg/ml
Isocomplestatin HIV-1 integrase (3'-end processing/strand transfer)200 nM
Isocomplestatin HIV-1 replication (in virus-infected cells)200 nM

Beyond its antiviral properties, complestatin has also been noted for its neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. haver.blog While specific studies on this compound in this context are emerging, the broader class of complestatins is being explored for its therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. google.comnih.govnih.gov The mechanism for neuroprotection may involve modulating the expression of genes involved in neuronal cell survival and stability. google.com

Advances in Biosynthetic Engineering and Combinatorial Biosynthesis for Novel Analog Discovery

The production of novel complestatin analogs is made possible through advances in biosynthetic engineering and combinatorial biosynthesis. The entire biosynthetic gene cluster for complestatin, produced by Streptomyces lavendulae, has been cloned and sequenced. nih.gov This cluster spans approximately 50 kilobases and contains 16 open reading frames (ORFs). These genes encode the necessary enzymatic machinery, including nonribosomal peptide synthetases (NRPS), cytochrome P450-related oxidases, halogenases, and enzymes for the biosynthesis of the unusual precursor amino acid 4-hydroxyphenylglycine (Hpg). nih.gov

Understanding this genetic blueprint allows for targeted genetic manipulation to create new derivatives. nih.govnih.gov Combinatorial biosynthesis involves interchanging genes between different secondary metabolism pathways to create unnatural combinations or hybrid genes. nih.gov By manipulating the genes that encode the enzymes in the complestatin biosynthetic pathway, it is possible to redesign its structure to create novel analogs with potentially improved activities or different specificities. nih.govresearchgate.net

Key strategies in this area include:

Gene Manipulation : Modifying the NRPS modules to incorporate different amino acid precursors into the peptide backbone.

Heterologous Expression : Expressing the complestatin gene cluster in a different host organism that may offer advantages in terms of growth rate or precursor availability. nih.gov

Enzyme Engineering : Altering the substrate specificity of key enzymes like the P450 oxidases or halogenases to generate diverse chemical decorations on the core scaffold. frontiersin.org

The close similarity between the complestatin and chloroeremomycin (B1668801) biosynthetic genes presents a unique opportunity for creating hybrid vancomycin-type antibiotics. nih.gov This approach could lead to the discovery of new compounds capable of overcoming existing antibiotic resistance mechanisms. nih.gov

Future Research Directions in this compound Chemistry and Biology

The unique structure and novel mode of action of the complestatin family position them as promising scaffolds for future drug discovery and development. acs.org Future research is likely to proceed in several key directions.

In the realm of chemistry , a primary focus will be on the synthesis of new derivatives. Building on the foundation of biosynthetic engineering and combinatorial biosynthesis, researchers will aim to generate libraries of complestatin analogs. haver.blog This will involve not only genetic manipulation but also semi-synthetic approaches, where the natural product is chemically modified. The goal is to develop derivatives that are more potent, selective, and possess improved pharmacological properties. haver.blog Exploring the structure-activity relationships of these new analogs will be crucial for understanding how specific chemical modifications influence their biological targets. nih.gov

From a biological perspective, a deeper investigation into the compound's novel mechanism of action is warranted. Recent studies have shown that complestatin and the related compound corbomycin function by binding to peptidoglycan and blocking the action of autolysins, which are essential for remodeling the bacterial cell wall during growth. researchgate.netnih.gov This is distinct from many other antibiotics and presents a promising avenue for combating drug-resistant infections. nih.gov Future studies should aim to fully elucidate the molecular details of this interaction. Furthermore, expanding the investigation of its neuroprotective and anti-HIV activities will be critical to realizing its full therapeutic potential. Genome mining of actinomycetes and other microorganisms may also uncover new, naturally occurring complestatin analogs with unique biological profiles. doi.orgacs.org

Q & A

Q. What are the essential methodological steps for ensuring reproducible synthesis of Complestatin B?

To ensure reproducibility, researchers should:

  • Document reaction conditions (temperature, solvent, catalysts) and purification methods in detail.
  • Use standardized characterization techniques (e.g., NMR, HPLC, mass spectrometry) to verify chemical identity and purity .
  • Cross-reference synthesis protocols with prior studies to identify critical variables (e.g., reaction time, stoichiometry) that influence yield .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action in antimicrobial studies?

  • Begin with a literature review to identify gaps in understanding its molecular targets.
  • Design experiments to test specific interactions (e.g., enzyme inhibition assays, binding affinity measurements) while controlling for variables like pH and cofactors .
  • Use quantitative endpoints (e.g., IC₅₀ values) to establish dose-response relationships .

Q. What ethical considerations are critical when designing in vitro or in vivo studies involving this compound?

  • For in vivo studies, justify sample sizes using power calculations to minimize animal use .
  • Ensure transparency in reporting negative results to avoid publication bias .
  • Disclose potential conflicts of interest related to funding sources .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

  • Conduct meta-analyses to identify methodological discrepancies (e.g., assay protocols, cell lines).
  • Validate findings using orthogonal assays (e.g., combining enzymatic inhibition and whole-cell antimicrobial testing) .
  • Apply multivariate regression to isolate variables contributing to variability (e.g., compound stability in different media) .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data of this compound?

  • Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values and confidence intervals .
  • Account for batch-to-batch variability in compound purity via mixed-effects models .
  • Apply false discovery rate (FDR) corrections in high-throughput screening to reduce Type I errors .

Q. How can multi-omics datasets (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

  • Employ pathway enrichment analysis to link gene expression changes to biological processes .
  • Use network pharmacology models to predict off-target interactions and synergies .
  • Validate computational predictions with targeted knock-out experiments in model organisms .

Q. What strategies mitigate challenges in characterizing this compound’s stereochemistry and conformation-dependent bioactivity?

  • Combine X-ray crystallography with molecular dynamics simulations to resolve 3D structures .
  • Use chiral chromatography and circular dichroism (CD) to confirm stereochemical purity .
  • Correlate conformational flexibility with activity via free-energy perturbation calculations .

Methodological Frameworks

Q. How should researchers design longitudinal studies to assess this compound’s resistance development in bacterial populations?

  • Implement serial passage experiments under sub-inhibitory concentrations to mimic clinical resistance .
  • Perform whole-genome sequencing on evolved strains to identify mutation hotspots .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) models to predict resistance thresholds .

Q. What criteria determine the selection of analytical techniques for quantifying this compound in complex biological matrices?

  • Prioritize techniques with high sensitivity (e.g., LC-MS/MS) for low-concentration detection .
  • Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .
  • Compare limits of detection (LOD) and quantification (LOQ) across platforms to optimize cost-efficiency .

Q. How can researchers standardize data reporting for this compound’s physicochemical properties to enhance cross-study comparability?

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation .
  • Report critical parameters (e.g., logP, solubility) using established protocols (e.g., OECD guidelines) .
  • Share raw datasets via open-access repositories with version control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.